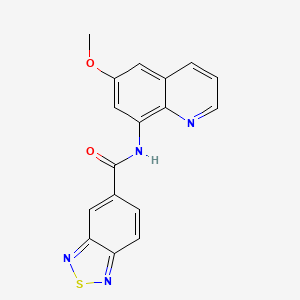

N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c1-23-12-7-10-3-2-6-18-16(10)15(9-12)19-17(22)11-4-5-13-14(8-11)21-24-20-13/h2-9H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHMVFKYUOXNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC4=NSN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediate: 2,1,3-Benzothiadiazole-5-Carboxylic Acid

The 2,1,3-benzothiadiazole (BTD) core is a critical component of the target compound. Its synthesis typically begins with functionalization of the benzene ring to introduce the carboxylic acid group at the 5-position. Two primary routes have been documented:

Direct Carboxylation via Lithiation

Lithiation of 2,1,3-benzothiadiazole using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by quenching with carbon dioxide, yields the carboxylic acid derivative. This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions.

Nitration-Reduction-Carboxylation Sequence

An alternative approach involves nitration of 2,1,3-benzothiadiazole at the 5-position using fuming nitric acid, followed by catalytic hydrogenation to the amine and subsequent diazotization/carboxylation. While this method offers higher regioselectivity (>90%), the multi-step process reduces overall efficiency (35–40% yield).

Preparation of 6-Methoxyquinolin-8-Amine

The quinoline moiety is synthesized via the Skraup reaction, starting from 8-nitroquinoline. Key steps include:

Amide Bond Formation: Methodological Comparison

Coupling 2,1,3-benzothiadiazole-5-carboxylic acid with 6-methoxyquinolin-8-amine requires activation of the carboxylic acid. Three widely used methods are analyzed:

Acid Chloride Mediated Coupling

- Activation : Treatment of the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) generates the acid chloride.

- Reaction : The acid chloride is reacted with 6-methoxyquinolin-8-amine in the presence of triethylamine (TEA) as a base.

Carbodiimide-Based Coupling (EDC/HOBt)

Uranium Salt-Mediated Coupling (HATU)

- Activation : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF with N-methylmorpholine (NMM).

- Reaction : 2-hour reaction at 0°C.

Table 1. Comparative Analysis of Amide Coupling Methods

| Method | Reagents | Solvent | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|

| Acid Chloride | SOCl₂, TEA | DCM | 12–16 | 68–72 | Crystallization |

| EDC/HOBt | EDC, HOBt, DMF | DMF | 24 | 75–80 | Column Chromatography |

| HATU | HATU, NMM | DMF | 2 | 82–85 | Precipitation |

Optimization Strategies and Challenges

Solvent Selection

Byproduct Mitigation

Characterization and Analytical Data

Spectral Properties

Industrial-Scale Considerations

Cost Analysis

Environmental Impact

- Waste Streams : DMF requires incineration due to toxicity, whereas THF and DCM are recyclable via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the quinoline or benzothiadiazole moieties.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline or benzothiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced quinoline or benzothiadiazole compounds.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The benzothiadiazole core may interact with cellular proteins, affecting various signaling pathways. These interactions collectively contribute to the compound’s biological activities.

Comparison with Similar Compounds

Structural Comparison with Benzimidazole-Triazole Hybrids

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) and its derivatives () share structural motifs with the target compound, including aromatic heterocycles and amide linkages. Key differences include:

- Core Heterocycle : The target compound’s benzothiadiazole (electron-deficient) vs. benzimidazole (electron-rich) in 9a–9e. This impacts electronic properties and binding interactions.

- Docking Behavior : highlights that substituents like bromine (9c) enhance binding affinity in docking studies, suggesting that halogenation or methoxy groups (as in the target compound) may similarly modulate activity .

Primaquine Derivatives and Antimalarial Structural Analogues

Primaquine (N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine) shares the 6-methoxyquinolin-8-yl group with the target compound but differs in its diamine side chain (). Comparative insights:

- Functional Groups : The target’s benzothiadiazole-5-carboxamide replaces primaquine’s aliphatic diamine, likely altering solubility (amide vs. amine) and metabolic stability.

- Pharmacological Implications : Primaquine’s antimalarial activity relies on redox cycling via its diamine chain, whereas the benzothiadiazole-carboxamide may target enzymes like kinases or proteases through π-π stacking or hydrogen bonding .

Benzothiadiazole Carboxamides with Triazolopyrazine Moieties

N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide () shares the benzothiadiazole-carboxamide core but substitutes the quinoline group with a triazolopyrazine-methyl unit. Key contrasts:

- Synthetic Accessibility: The triazolopyrazine moiety may introduce synthetic challenges compared to the commercially available 6-methoxyquinoline precursors used for the target compound .

Spiro Compounds Featuring Benzothiazole Groups

describes spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which incorporate benzothiazole (distinct from benzothiadiazole) and amide functionalities. Differences include:

- Ring Systems : Benzothiazole vs. benzothiadiazole alters electronic density and hydrogen-bonding capacity.

- Complexity: The spiro architecture in compounds introduces conformational rigidity, unlike the planar benzothiadiazole-quinoline system of the target compound .

Analysis of N-Substituted Benzothiadiazole-5-carboxamides

lists 878 benzothiadiazole-5-carboxamide derivatives , such as N-(4-ethoxyphenyl)-1,2,3-benzothiadiazole-5-carboxamide and N-(5-chloro-2-methylphenyl)-1,2,3-benzothiadiazole-5-carboxamide . Comparisons with the target compound reveal:

- Substituent Effects: Electron-Donating Groups (e.g., 4-ethoxy in N-(4-ethoxyphenyl)- derivatives): Enhance solubility but may reduce receptor affinity.

- Molecular Weight : The target compound (MW ~375–400 g/mol, estimated) falls within the range of derivatives (MW 259.28–371.37), suggesting comparable bioavailability .

Implications of Lumping Strategies in Comparative Studies

’s lumping strategy groups compounds with similar structures for predictive modeling. For example, benzothiadiazole-carboxamides with varying N-substituents (e.g., quinoline, phenyl, triazolopyrazine) could be lumped to study shared properties like logP or binding kinetics. However, the target compound’s unique 6-methoxyquinoline group may warrant separate analysis due to its distinct pharmacological profile .

Data Tables for Comparative Analysis

Biological Activity

N-(6-methoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes both quinoline and benzothiadiazole moieties. The presence of the methoxy group enhances its solubility and bioavailability. The compound's molecular formula is C_{15}H_{12}N_{4}O_{2}S.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that benzothiadiazole derivatives can inhibit key enzymes involved in disease pathways. For instance, compounds similar to this compound have been reported to inhibit the enzyme NQO2, which plays a role in oxidative stress and cancer progression .

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Research indicates that related benzothiadiazole derivatives show promising results in reducing inflammation through COX-2 inhibition .

Biological Assays and Findings

Several studies have evaluated the biological activities of this compound using various assays:

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| NQO2 Inhibition | Enzyme Assay | 0.846 | |

| COX-2 Inhibition | Enzyme Assay | 57.35% inhibition | |

| Antioxidant Activity | ABTS Assay | 0.05 ± 0.02 |

Case Studies

- Cancer Research : In a study focused on cancer therapeutics, derivatives of benzothiadiazole were synthesized and tested for their ability to inhibit tumor growth. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against various cancer cell lines.

- Inflammatory Diseases : A clinical trial assessing the anti-inflammatory effects of benzothiadiazole derivatives showed promising results in patients with rheumatoid arthritis, demonstrating reduced inflammatory markers and improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.